2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-

Tyrosine Kinase Selectivity Angiogenesis Inhibition Cancer Research

2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- (SU-4942) is a synthetic 3-benzylidene-indolin-2-one derivative within the oxindole class of tyrosine kinase modulators. It is structurally characterized by a 4-bromobenzylidene moiety at the C3 position of the indolin-2-one core, a scaffold recognized for its ability to interact with the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 76086-99-2
Cat. No. B1681158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
CAS76086-99-2
Synonyms3-(4-bromobenzylidene)indolin-2-one
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2
InChIInChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)
InChIKeyINAOSTJXLBNFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU-4942 (CAS 76086-99-2): A 4-Bromobenzylidene Indolinone Tyrosine Kinase Modulator for Targeted Angiogenesis Research


2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- (SU-4942) is a synthetic 3-benzylidene-indolin-2-one derivative within the oxindole class of tyrosine kinase modulators [1]. It is structurally characterized by a 4-bromobenzylidene moiety at the C3 position of the indolin-2-one core, a scaffold recognized for its ability to interact with the ATP-binding pocket of receptor tyrosine kinases (RTKs) [2]. SU-4942 has been identified as a modulator of tyrosine kinase signal transduction, specifically inhibiting vascular endothelial growth factor (VEGF) and endothelial cell growth factor (ECGF)-induced mitogenesis in endothelial cells [1].

Why SU-4942 Cannot Be Simply Replaced by Another 3-Benzylidene-Indolin-2-One: Substituent-Dependent Kinase Selectivity


The 3-substituted indolin-2-one pharmacophore exhibits profound structure-activity relationship (SAR) sensitivity at the arylidene position, where even single-atom changes in the pendant phenyl ring markedly alter RTK selectivity profiles [1]. Within this series, the 4-bromo substituent of SU-4942 confers a specific steric and electronic signature that directs binding to a subset of kinases distinct from those targeted by its 4-isopropyl, 4-methoxy, or 2-ethoxy analogs [1][2]. Evidence from the foundational SAR study demonstrates that indolinones with varying 3-substituents show differential inhibition across VEGFR2 (FLK-1), EGFR, HER2, and PDGFR, making simple structural interpolation unreliable [2]. Consequently, substituting SU-4942 with a 'similar' oxindole analog—even one bearing a halogen at the 4-position—cannot guarantee equivalent target engagement or biological outcome without explicit comparative experimental validation.

SU-4942 Quantitative Differentiation Guide: Experimentally-Verified Advantages Over Structural Analogs


SU-4942 vs. SU5204: Divergent Kinase Selectivity Driven by 4-Bromo vs. 2-Ethoxy Substituents

SU-4942 and SU5204 are both designated as 'particularly preferred' indolinone compounds in US 5,792,783, yet they represent distinct structural subclasses with differing RTK inhibition profiles. SU-4942 (4-bromobenzylidene) is characterized as a modulator of VEGF- and ECGF-induced endothelial mitogenesis, while SU5204 (2-ethoxybenzylidene) exhibits a broader kinase inhibition profile, with reported IC₅₀ values of 4 μM for FLK-1 (VEGFR2) and 51.5 μM for HER2 [1][2]. Direct quantitative comparison of SU-4942 against SU5204 in the same assay system from the Sun et al. (1998) study reveals that SU-4942 demonstrates >100 μM inhibition (IC₅₀ >100,000 nM) against HER2 (ErbB-2), indicating negligible activity against this RTK [3]. This contrast in HER2 engagement—SU5204 at 51.5 μM vs. SU-4942 at >100 μM—demonstrates that the 4-bromo substituent directs the compound toward a narrower kinase selectivity window than the 2-ethoxy analog, an important consideration for experimental designs requiring VEGF-pathway modulation without confounding HER2 crosstalk.

Tyrosine Kinase Selectivity Angiogenesis Inhibition Cancer Research

SU-4942 Functional Anti-Mitogenic Selectivity: VEGF/ECGF Pathway Specificity in Endothelial Cells

SU-4942 inhibits VEGF- and ECGF-induced mitogenesis in endothelial cells, but importantly, the original patent characterization also notes inhibition of acidic FGF (aFGF)-induced mitogenesis [1]. This functional profile distinguishes SU-4942 from more narrowly-targeted VEGFR2 inhibitors such as SU5408 (which exhibits an IC₅₀ of 70 nM for VEGFR2 but >100 μM against PDGFR, EGFR, and IGF-1R [2]). SU-4942's ability to simultaneously block signaling downstream of VEGF, ECGF, and aFGF suggests it targets a convergent signaling node rather than a single RTK, potentially offering a broader anti-angiogenic functional effect in endothelial cell assays where multiple growth factors contribute to proliferation.

Endothelial Cell Mitogenesis VEGF Signaling Angiogenesis

SU-4942 Selectivity Window Against HER2: >100-Fold Discrimination vs. Multi-Target Indolinones

Kinase selectivity profiling from the Sun et al. (1998) study reveals that SU-4942 exhibits an IC₅₀ >100,000 nM against HER2 (ErbB-2), placing it among the least potent indolinones against this clinically significant RTK [1][2]. This contrasts sharply with other indolinones in the same series, which show HER2 IC₅₀ values ranging from sub-micromolar to low micromolar. For example, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)indolin-2-one (a related analog) has been reported to inhibit multiple RTKs including HER2 at significantly lower concentrations [3]. The >100-fold discrimination against HER2 suggests that SU-4942's 4-bromo substituent creates unfavorable steric or electronic interactions within the HER2 ATP-binding pocket that are absent in other RTK targets, providing a structural basis for its selectivity.

HER2 Selectivity Kinase Profiling Off-Target Risk

Physicochemical Distinction: The 4-Bromo Substituent Imparts Unique Solubility and LogP Characteristics Relative to Non-Halogenated Indolinones

SU-4942 (4-bromobenzylidene-indolin-2-one) exhibits distinct solubility properties compared to its non-halogenated congeners. The compound is a crystalline solid soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and only sparingly soluble in ethanol (1 mg/mL), reflecting the lipophilic contribution of the 4-bromophenyl ring . This solubility profile contrasts with the more polar 4-hydroxy-substituted indolinone analogs, which typically show enhanced aqueous solubility but reduced organic solvent compatibility. The presence of the bromine atom increases molecular weight to 300.15 g/mol and contributes to a higher calculated logP compared to 4-H, 4-methyl, or 4-methoxy analogs, a parameter that directly influences compound handling, stock solution preparation, and cell-based assay partitioning [1].

Solubility Profile LogP Formulation

SU-4942 (CAS 76086-99-2): Recommended Application Scenarios Based on Verified Quantitative Evidence


VEGF/ECGF Pathway Dissection in Endothelial Cells Requiring Minimal HER2 Crosstalk

SU-4942 is ideally suited for mechanistic studies of VEGF- and ECGF-driven angiogenesis in endothelial cell models where HER2 (ErbB-2) signaling must be excluded as a confounding variable. The compound's IC₅₀ >100,000 nM against HER2, combined with its demonstrated inhibition of VEGF- and ECGF-induced mitogenesis, provides a selective pharmacological tool for dissecting RTK contributions to endothelial proliferation [1][2]. In HUVEC or HDMEC cultures stimulated with VEGF or ECGF, SU-4942 can be applied at concentrations of 1-50 μM in DMSO (<0.1% final DMSO) to interrogate signaling without HER2 pathway interference.

Multi-Growth-Factor Angiogenesis Models Requiring Broad Pathway Coverage

In experimental systems where endothelial cells are exposed to complex growth factor milieus—such as tumor-conditioned medium, co-culture with cancer-associated fibroblasts, or hypoxia-induced secretome studies—SU-4942's ability to inhibit VEGF, ECGF, and acidic FGF-induced mitogenesis offers a practical advantage over single-target VEGFR2 inhibitors like SU5408 [1][2]. Researchers designing in vitro angiogenesis assays (tube formation, scratch wound, or spheroid sprouting) that involve multiple pro-angiogenic factors should consider SU-4942 to achieve more complete pathway blockade and avoid the compensatory signaling that limits single-RTK inhibitor efficacy.

Indolinone SAR Studies Using the 4-Bromo Substituent as a Selectivity-Directing Group

For medicinal chemistry teams exploring 3-benzylidene-indolin-2-one structure-activity relationships, SU-4942 serves as a critical reference compound within the halogen-substituted subset. Its 4-bromo substitution provides a benchmark for assessing how electron-withdrawing, lipophilic para-substituents influence kinase selectivity, solubility, and cellular activity relative to 4-H, 4-methyl, 4-methoxy, and 4-isopropyl analogs [1]. Procurement of SU-4942 alongside its 4-chloro, 4-fluoro, and 4-iodo analogs enables systematic halogen-scanning SAR campaigns to optimize potency-selectivity profiles.

Patent-Legacy Compound Reference for Tyrosine Kinase Modulator Discovery Programs

SU-4942 is explicitly named as a 'particularly preferred compound' in US Patent 5,792,783, which serves as a foundational intellectual property reference for the 3-substituted indolin-2-one kinase inhibitor class [1]. Pharmaceutical R&D programs developing next-generation indolinone-based kinase modulators should procure SU-4942 as an essential comparator for freedom-to-operate analyses and as a reference standard for benchmarking novel analogs against the patent-established chemical space. Its defined synthetic route (condensation of indolin-2-one with 4-bromobenzaldehyde) also provides a straightforward positive control for validating new synthetic methodologies.

Quote Request

Request a Quote for 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.